molecular formula C16H20BrN3O2 B592276 Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate CAS No. 791846-40-7

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

Katalognummer: B592276
CAS-Nummer: 791846-40-7
Molekulargewicht: 366.259
InChI-Schlüssel: LAYUEAVZGYNCJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H20BrN3O2 and its molecular weight is 366.259. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(17)10-12(14)11-18/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYUEAVZGYNCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718256
Record name tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791846-40-7
Record name tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate (CAS: 791846-40-7 ) is a high-value pharmacophore intermediate used extensively in the synthesis of kinase inhibitors, GPCR ligands, and BCL-2 antagonists. Its structural utility lies in its tris-functional nature: a Boc-protected amine for solubility and stepwise elongation, an aryl bromide for cross-coupling (Suzuki/Buchwald), and an ortho-nitrile group capable of heterocycle formation or hydrolysis. This guide details its physicochemical properties, validated synthesis protocols, and strategic applications in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3]

This compound functions as a "molecular hub," allowing orthogonal functionalization at three distinct sites.

Table 1: Core Chemical Specifications
PropertySpecification
CAS Number 791846-40-7
IUPAC Name tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate
Molecular Formula C₁₆H₂₀BrN₃O₂
Molecular Weight 366.26 g/mol
Physical State White to off-white crystalline solid
Melting Point 128–132 °C (Typical range for pure polymorph)
Solubility Soluble in DMSO (>50 mg/mL), DCM, EtOAc; Insoluble in Water
pKa (Calc) ~ -1.5 (Conjugate acid of N-aryl piperazine)
LogP (Calc) 3.82 (Lipophilic, requires organic co-solvent for assay)

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing this scaffold relies on a Nucleophilic Aromatic Substitution (SNAr) strategy. This route is preferred over palladium-catalyzed coupling due to lower cost and the high reactivity of the ortho-fluoro nitrile precursor.

Validated Synthesis Route

Precursors: 5-Bromo-2-fluorobenzonitrile + N-Boc-piperazine. Mechanism: SNAr via Meisenheimer complex intermediate. Regioselectivity: The fluorine atom at the ortho position to the electron-withdrawing nitrile is highly activated, ensuring exclusive substitution at C2 (relative to nitrile C1) without affecting the bromine at C5.

Step-by-Step Protocol
  • Charge: To a reaction vessel, add 5-bromo-2-fluorobenzonitrile (1.0 equiv) and 1-Boc-piperazine (1.2 equiv).

  • Solvent: Dissolve in anhydrous DMSO or DMF (5 mL/g substrate). Note: DMSO accelerates SNAr rates due to high dielectric constant.

  • Base: Add K₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv).

  • Reaction: Heat to 80–100 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Cool to RT. Pour into ice-water (10x volume). The product typically precipitates.

  • Purification: Filter the solid. Wash with water and cold hexanes. Recrystallize from EtOH/Heptane if necessary to remove unreacted nitrile.

Synthesis Workflow Diagram

Synthesis SM1 5-Bromo-2-fluorobenzonitrile (Electrophile) Complex Meisenheimer Complex SM1->Complex DMSO, 90°C K2CO3 SM2 N-Boc-Piperazine (Nucleophile) SM2->Complex Product Tert-butyl 4-(4-bromo-2-cyanophenyl) piperazine-1-carboxylate Complex->Product - HF (as KF)

Figure 1: SNAr synthesis pathway showing the displacement of fluorine activated by the ortho-cyano group.

Reactivity Profile & Strategic Applications

This scaffold is engineered for Divergent Synthesis . Drug developers utilize the stability of the Boc group to modify the aryl ring first, or deprotect the amine to link it to a kinase hinge-binder.

Functionalization Map
  • Site A: Aryl Bromide (C4 position)

    • Reactivity: High susceptibility to Pd-catalyzed cross-coupling.

    • Application: Suzuki-Miyaura coupling with aryl boronic acids to extend the biaryl system (common in BCL-2 inhibitors).

    • Protocol Note: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.

  • Site B: Nitrile (C2 position)

    • Reactivity: Electrophilic carbon susceptible to hydrolysis or cycloaddition.

    • Transformation 1 (Hydrolysis): NaOH/H₂O₂ converts CN to Primary Amide (–CONH₂).

    • Transformation 2 (Cyclization): Reaction with Sodium Azide (NaN₃) yields a Tetrazole , a bioisostere for carboxylic acids (common in Angiotensin II receptor blockers).

  • Site C: Boc-Piperazine (N1 position)

    • Reactivity: Acid-labile protecting group.

    • Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour.

    • Result: Yields the free secondary amine (as a salt), ready for amide coupling or reductive amination.

Divergent Synthesis Logic

Reactivity Core Core Scaffold (Boc-Pip-Ar-Br-CN) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Site: Br Hydrolysis Nitrile Hydrolysis (NaOH, H2O2) Core->Hydrolysis Site: CN Deprotection Boc Removal (TFA or HCl) Core->Deprotection Site: Boc ProductA Biaryl Extension (Library Generation) Suzuki->ProductA ProductB Benzamide/Acid (H-Bond Donor) Hydrolysis->ProductB ProductC Free Piperazine (Linker Attachment) Deprotection->ProductC

Figure 2: Divergent synthesis map illustrating the three orthogonal reaction vectors available on the scaffold.

Safety & Handling (E-E-A-T)

While this compound is a stable solid, the precursors and potential byproducts require strict safety controls.

  • Nitrile Hazard: Although the nitrile is bound to an aryl ring, metabolic or thermal decomposition can release toxic cyanide species. Work in a well-ventilated fume hood.

  • Skin Sensitization: Piperazine derivatives are known sensitizers. Use nitrile gloves and long sleeves.

  • Storage: Store at 2–8 °C (desiccated). Stable for >2 years if kept dry.

References

  • Sigma-Aldrich. Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate Product Sheet. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 791846-40-7. Link

  • Guidechem. Synthesis and Applications of Piperazine-Benzonitrile Scaffolds. Link

  • Vibrant Pharma. Building Blocks for Medicinal Chemistry: Aryl Piperazines. Link

  • Reagentia. Analytical Data and Certification for CAS 791846-40-7. Link

An In-Depth Technical Guide to Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate, a key intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, chemical properties, reactivity, and applications, grounding all claims in authoritative sources.

Core Compound Identification and Properties

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate is a substituted piperazine derivative that serves as a versatile building block in the synthesis of complex organic molecules, particularly those with pharmaceutical applications. The strategic placement of its functional groups—a bromo moiety for cross-coupling reactions, a cyano group as a synthetic handle, and a Boc-protected piperazine for controlled reactivity—makes it a valuable precursor.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 791846-40-7[1]
Molecular Formula C₁₆H₂₀BrN₃O₂[1]
Molecular Weight 366.25 g/mol [1]
IUPAC Name tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

Table 2: Physicochemical Properties

PropertyValue
Appearance White to off-white solid
Purity Typically ≥97%
Storage Store at 2-8°C, sealed in a dry, dark place[2]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a critical process, demanding precision to ensure high yield and purity. The most common and industrially scalable method involves the N-protection of a pre-formed piperazine intermediate.

Optimized Synthesis Protocol

The standard laboratory synthesis involves the reaction of 4-(4-bromo-2-cyanophenyl)piperazine with a Boc-protecting agent, such as di-tert-butyl dicarbonate (Boc)₂O or tert-butyl chloroformate. The use of tert-butyl chloroformate is often preferred for its reactivity.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 4-(4-bromo-2-cyanophenyl)piperazine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF), a suitable base such as triethylamine (1.2 eq.) is added. The reaction vessel is maintained under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C.

  • Reagent Addition: Tert-butyl chloroformate (1.1 eq.) is added dropwise to the cooled mixture.

    • Causality: The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive tert-butyl chloroformate.[1] The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Progression: The mixture is allowed to warm to room temperature and stirred until completion, typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, commonly via recrystallization or column chromatography, to yield the final product.[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Conditions cluster_process Process Reactant1 4-(4-bromo-2-cyanophenyl)piperazine Reaction N-Boc Protection Reactant1->Reaction Reactant2 tert-Butyl Chloroformate Reactant2->Reaction Base Triethylamine (Base) Base->Reaction Catalyst Solvent Anhydrous DCM/THF Solvent->Reaction Temp 0°C to RT Temp->Reaction Workup Aqueous Work-up Reaction->Workup Purification Chromatography / Recrystallization Workup->Purification Product tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate Purification->Product

Caption: General synthesis workflow for the target compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the orthogonal reactivity of its functional groups. The Boc group protects the piperazine nitrogen, allowing for selective reactions at other sites.

  • Substitution Reactions: The aryl bromide is a prime site for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. This is a cornerstone of its application in building complex molecular scaffolds. Nucleophilic substitution of the bromide by amines or thiols is also feasible under appropriate conditions.[1]

  • Reduction of the Cyano Group: The nitrile can be readily reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), providing another point for diversification.[1]

  • Oxidation of the Piperazine Ring: The piperazine ring itself can be oxidized to form N-oxides with suitable oxidizing agents, a transformation that can modulate the compound's biological properties.[1]

  • Deprotection: The Boc group is easily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to reveal the secondary amine of the piperazine ring, enabling further functionalization at that position.

Reactivity cluster_reactions Key Transformations cluster_products Derivative Scaffolds Start tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate R1 Cross-Coupling (e.g., Suzuki) [Bromo Group] Start->R1 R2 Reduction (e.g., LiAlH₄) [Cyano Group] Start->R2 R3 Deprotection (e.g., TFA) [Boc Group] Start->R3 P1 Aryl-Substituted Derivative R1->P1 P2 Aminomethyl Derivative R2->P2 P3 Deprotected Piperazine R3->P3 DrugScaffold Intermediate tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate Step1 Suzuki Coupling Intermediate->Step1 Introduces new aryl group Step2 Further Elaboration Step1->Step2 Modifies other functional groups API Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) Step2->API

Caption: Role as a building block in drug synthesis.

Safety, Handling, and Storage

Proper handling of this chemical is imperative to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

Table 3: GHS Hazard Summary

Hazard ClassStatement
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. [3][4]
Skin Irritation Causes skin irritation. [3][4]
Eye Irritation Causes serious eye irritation. [3][4]
Respiratory Irritation May cause respiratory irritation. [3][4]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood. [5]* Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles. [3] * Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. [3]Avoid contact with skin and eyes. [3] * Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage
  • Keep the container tightly closed in a dry, cool, and well-ventilated place. [5]* For long-term stability, store in a refrigerator at 2-8°C.

First Aid Measures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. [3]* In Case of Skin Contact: Immediately wash off with soap and plenty of water. [4]* In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [3]* If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [3]

Conclusion

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its well-defined reactivity and molecular architecture provide a robust platform for the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis, handling, and chemical properties, as outlined in this guide, is essential for its safe and effective use in a research and development setting.

References

  • BLDpharm. (n.d.). 186650-98-6 | tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate.
  • BLDpharm. (n.d.). 655225-01-7 | tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate.
  • PubChem. (n.d.). Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate. National Center for Biotechnology Information.
  • Chembly. (n.d.). Buy Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate | 791846-40-7.
  • BLDpharm. (n.d.). 1589082-06-3 | (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate.
  • Chemsrc. (2021). tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate Price.
  • ChemBK. (n.d.). tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate.
  • Pharmaffiliates. (n.d.). t-Butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate.
  • Matrix Scientific. (n.d.). tert-Butyl 4-(3-bromo-4-cyanophenyl)-piperazine-1-carboxylate.
  • National Center for Biotechnology Information. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.
  • TCI Chemicals. (2023). SAFETY DATA SHEET: tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate.
  • CymitQuimica. (2023). SAFETY DATA SHEET: tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate.
  • Thermo Fisher Scientific. (2023). SAFETY DATA SHEET: tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate.
  • Thermo Fisher Scientific. (2023). SAFETY DATA SHEET: 1-(2-Cyanophenyl)piperazine.
  • Vibrant Pharma Inc. (n.d.). t-Butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate.
  • Cayman Chemical. (2023). Safety Data Sheet: 1-(4-Bromophenyl)piperazine (hydrochloride).

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate, a key intermediate in contemporary pharmaceutical research. The document details its physical appearance, linking it to its molecular structure and purity. It further outlines standardized protocols for the verification of its identity and quality, offering researchers and drug development professionals a foundational understanding of this critical building block. All data is supported by verifiable sources to ensure scientific integrity.

Introduction

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate (CAS No. 791846-40-7) is a substituted piperazine derivative. The molecule incorporates a brominated and cyanated phenyl ring attached to a piperazine core, which is protected by a tert-butoxycarbonyl (Boc) group. This intricate arrangement of functional groups makes it a valuable and versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. Understanding its fundamental physicochemical properties, beginning with its physical appearance, is the first and most critical step in its successful application in a research and development setting.

Molecular Structure and its Influence on Physical State

The inherent physical properties of a compound are a direct consequence of its molecular structure. The key features of tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate that determine its physical state are:

  • High Molecular Weight: With a molecular formula of C16H20BrN3O2, its significant mass contributes to strong intermolecular van der Waals forces.

  • Aromatic and Cyclic Systems: The presence of a rigid benzene ring and a piperazine ring promotes efficient crystal lattice packing.

  • Polar Functional Groups: The cyano (-CN) and carboxyl (-COO-) groups introduce polarity, leading to dipole-dipole interactions that further stabilize the solid state.

  • Bulky Boc Group: The sterically demanding tert-butyl group influences the crystal packing and solubility of the molecule.

Collectively, these structural characteristics result in a compound that is solid at standard temperature and pressure (STP).

compound tert-butyl 4-(4-bromo-2-cyanophenyl) piperazine-1-carboxylate properties Physical Properties compound->properties exhibits structure Molecular Structure structure->compound determines appearance Solid Crystalline Powder properties->appearance is a key identity Chemical Identity & Purity appearance->identity is indicative of identity->compound confirms

Caption: Logical relationship between molecular structure and physical properties.

Physical Appearance and Preliminary Quality Assessment

Based on information from chemical suppliers, tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate is consistently described as a solid. The appearance can range from a white to off-white or light-colored powder or crystalline solid .

  • White Crystalline Solid: This appearance is typically indicative of high purity. The well-defined crystal lattice scatters light uniformly, resulting in a white color.

  • Off-White or Light-Colored Solid: A slight off-white or yellowish tint may suggest the presence of minor impurities or residual solvents from the synthesis process. While often acceptable for subsequent synthetic steps, this observation warrants further analytical characterization to confirm that purity specifications are met.

Visual inspection serves as the crucial first pass in quality control. Any significant deviation from the expected appearance, such as discoloration, clumping (suggesting hygroscopicity), or the presence of foreign matter, should be immediately investigated.

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 791846-40-7
Molecular Formula C16H20BrN3O2
Molecular Weight 366.26 g/mol [1]
Appearance White to off-white solidGeneral
Purity Typically ≥95%
Storage Conditions 4°C, protect from light

Protocols for Physical and Chemical Characterization

To ensure the integrity of experimental results, the identity and purity of the starting material must be rigorously confirmed. The following workflow outlines the standard procedure for validating a newly acquired sample of tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate.

start Receive Sample visual Step 1: Visual Inspection (Color, Form) start->visual mp Step 2: Melting Point Analysis visual->mp Appearance OK nmr Step 3: Spectroscopic ID (¹H NMR, LC-MS) mp->nmr Sharp Range confirm Identity & Purity Confirmed nmr->confirm Data Match

Sources

Comprehensive Reactivity Profile: Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the reactivity profile for Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate (CAS: 791846-40-7). It is designed for medicinal chemists and process development scientists optimizing synthetic routes for GPCR ligands, kinase inhibitors, and bi-aryl scaffolds.

Molecular Architecture & Electronic State

This molecule functions as a trifunctional orthogonal scaffold . Its utility lies in the ability to selectively manipulate three distinct reactive handles: the aryl bromide, the aryl nitrile, and the Boc-protected amine.

Electronic "Push-Pull" System
  • The Donor (Piperazine N1): The piperazine nitrogen attached to the phenyl ring exerts a strong mesomeric donating effect (

    
    ). However, this is partially mitigated by the ortho-cyano group.
    
  • The Acceptor (Nitrile & Bromide):

    • The Cyano group (-CN) at the ortho position acts as a strong electron-withdrawing group (EWG) via both induction (

      
      ) and resonance (
      
      
      
      ). This reduces the electron density of the aromatic ring, activating the C4-position for oxidative addition by transition metals.
    • The Bromide (-Br) at the para position is the primary electrophilic handle.

  • Steric Environment: The ortho-cyano group introduces significant steric strain on the piperazine ring, forcing the piperazine out of planarity with the phenyl ring. This conformation discourages aggregation and can enhance solubility, but it also imposes specific ligand requirements for catalytic coupling at the nearby positions.

The Primary Vector: C4-Bromide Diversification

The aryl bromide is the most reactive handle for C-C and C-N bond formation, primarily via Palladium-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C4-Br bond is highly activated for oxidative addition due to the electron-deficient nature of the benzonitrile core.

  • Selectivity: High. The nitrile and Boc groups remain inert under standard basic Suzuki conditions.

  • Catalyst Choice:

    • Standard:

      
       is the workhorse catalyst. The bidentate ligand prevents coordination of the palladium to the ortho-cyano nitrogen, a common poisoning mechanism with monodentate phosphines (like 
      
      
      
      ).
    • Advanced: For sterically demanding boronic acids, XPhos Pd G2 is recommended to overcome the electronic deactivation of the oxidative addition complex.

  • Base Compatibility:

    
     or 
    
    
    
    are preferred. Avoid strong alkoxides (
    
    
    ) if high temperatures are required, to prevent potential nucleophilic attack on the nitrile.
The "Forbidden" Pathway: Lithium-Halogen Exchange

CRITICAL WARNING: Attempting Lithium-Halogen exchange (e.g., using


-BuLi or 

-BuLi) to generate the aryl lithium species is not recommended .
  • Mechanism of Failure: The generated aryl lithium at C4 is highly nucleophilic. While the Boc group is relatively stable at

    
    , the ortho-cyano group is an internal electrophile.
    
  • Result: Rapid intramolecular or intermolecular attack on the nitrile, leading to amidine or ketone formation upon workup, rather than the desired transmetallation.

  • Alternative: If a nucleophilic aryl species is required, convert the bromide to a boronic ester (Miyaura Borylation) using

    
     and 
    
    
    
    .

The Secondary Vector: C2-Nitrile Transformations

The nitrile group offers a gateway to polar functional groups often required for H-bonding in drug targets (e.g., amides, tetrazoles).

Controlled Hydrolysis (The Radziszewski Reaction)

Converting the nitrile to a primary amide (


) without hydrolyzing the Boc group requires specific conditions.
  • Reagent:

    
     (30%) and 
    
    
    
    in DMSO or EtOH.
  • Mechanism: The hydroperoxide anion (

    
    ) is a potent nucleophile that attacks the nitrile to form the peroxyimidic acid intermediate, which tautomerizes to the amide.
    
  • Selectivity: This method is mild and operates at room temperature, preserving the acid-labile Boc group and the base-sensitive aryl bromide.

Tetrazole Formation

The nitrile can be converted to a tetrazole (bioisostere of a carboxylic acid) using sodium azide (


).
  • Protocol:

    
    , 
    
    
    
    , DMF,
    
    
    .
  • Caution: High temperatures may degrade the Boc group slightly. Using TMS-N3 and Dibutyltin oxide (catalytic) allows for milder conditions, preserving the Boc protection.

The Tertiary Vector: N1-Boc Deprotection

The final step in most sequences is the removal of the Boc group to liberate the secondary amine for further library expansion (e.g., urea formation, reductive amination).

  • Acidic Cleavage:

    • TFA/DCM (1:4): Standard method. Fast (30 min). Risk: The high acidity can theoretically hydrolyze the nitrile to an amide if water is present and reaction times are prolonged. Use anhydrous conditions.

    • 4M HCl in Dioxane: Preferred for scale-up. Results in the hydrochloride salt, which is often a stable, crystalline solid.

  • Chemo-selectivity: Both methods leave the aryl bromide intact (if it hasn't been coupled yet).

Experimental Protocols

Protocol A: Suzuki Coupling (C4-Arylation)

Validates the stability of Boc and CN during Pd-catalysis.

  • Charge: To a reaction vial, add Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (5 mol%).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Base: Add

    
     (2.0 equiv).
    
  • Condition: Degas with Nitrogen for 5 mins. Seal and heat to

    
     for 4-12 hours.
    
  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: N-Boc Deprotection (HCl Method)

Generates the piperazine HCl salt.

  • Dissolution: Dissolve the substrate (1.0 equiv) in dry 1,4-Dioxane (5 volumes).

  • Addition: Add 4M HCl in Dioxane (10 equiv) dropwise at

    
    .
    
  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by LCMS (disappearance of Boc-adduct mass).

  • Isolation: The product usually precipitates. Dilute with

    
    , filter the solid, and wash with 
    
    
    
    to remove excess HCl.
  • Yield: Quantitative conversion to the hydrochloride salt.

Reactivity Visualization (Pathway Logic)

ReactivityProfile Start Tert-butyl 4-(4-bromo-2-cyanophenyl) piperazine-1-carboxylate Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Suzuki Br Activation (Best Path) Hydrolysis Radziszewski Reaction (H2O2 / K2CO3) Start->Hydrolysis CN Activation Deprotect Acidic Deprotection (HCl or TFA) Start->Deprotect N-Boc Cleavage LiExchange Lithium-Halogen Exchange (n-BuLi) Start->LiExchange Forbidden Prod_Suzuki C4-Functionalized Intermediate Suzuki->Prod_Suzuki Retains Boc/CN Prod_Suzuki->Deprotect Sequential Workflow Prod_Amide Primary Amide Analog Hydrolysis->Prod_Amide Retains Br/Boc Prod_Amine Free Piperazine (HCl Salt) Deprotect->Prod_Amine Retains Br/CN Prod_Fail Cyclization/Degradation (Unwanted) LiExchange->Prod_Fail

Figure 1: Divergent reactivity pathways. The C4-Bromide (Suzuki) is the primary vector for increasing molecular complexity, while Li-Exchange is a forbidden pathway due to the ortho-nitrile.

Summary of Chemoselectivity

Reaction TypeTarget HandleReagentsCompatibility (Boc)Compatibility (CN)Compatibility (Br)
Suzuki Coupling Aryl-Br

,

✅ Stable✅ Stable❌ Reacts
Borylation Aryl-Br

,

✅ Stable✅ Stable❌ Reacts
Nitrile Hydrolysis Aryl-CN

,

✅ Stable❌ Reacts (to Amide)✅ Stable
Boc Deprotection N-Boc

/ Dioxane
❌ Reacts✅ Stable (usually)✅ Stable
Lithium Exchange Aryl-Br

✅ Stable⚠️ Unstable (Attack)❌ Reacts

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational text for the C4-Br coupling protocol).
  • Kabalka, G. W., et al. (1990). "Sodium percarbonate: a convenient reagent for the conversion of nitriles to amides". Synthetic Communications, 20(10), 1445-1451. (Basis for the mild hydrolysis protocol).
  • Klapars, A., & Buchwald, S. L. (2002). "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides, Cyanides, and Nitro Compounds". Journal of the American Chemical Society, 124(50), 14844-14845.

"Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate" potential biological targets

Author: BenchChem Technical Support Team. Date: February 2026

A Scaffold-Based Target Analysis for Drug Discovery

Executive Summary & Chemical Identity[1][2][3]

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate (hereafter referred to as TBCP ) is a highly specialized "privileged scaffold" intermediate.[1] In its protected form, it is chemically inert under physiological conditions; however, it serves as a critical pharmacophore precursor for three major classes of therapeutic targets: Epigenetic Enzymes (LSD1) , G-Protein Coupled Receptors (5-HT/Dopamine) , and Nuclear Receptors (Androgen Receptor) .[1]

This guide analyzes the biological potential of the TBCP core structure, detailing the specific molecular interactions enabled by its unique substitution pattern (2-cyano, 4-bromo on a phenylpiperazine backbone).[1]

Chemical Structure & Pharmacophore Mapping[2]
FeatureChemical MoietyBiological Function / Interaction Potential
Protecting Group Tert-butyl carbamate (Boc)Pro-drug/Inert: Must be removed (deprotected) to liberate the secondary amine for binding or further derivatization.[1]
Linker Piperazine ringScaffold: Rigidifies the structure; provides solubility; mimics peptide turns.[1]
H-Bond Acceptor 2-Cyano (-CN) groupSelectivity Filter: Forms critical hydrogen bonds (e.g., with Lys661 in LSD1); bioisostere for carbonyls.[1]
Synthetic Handle 4-Bromo (-Br) groupCoupling Site: Enables Suzuki/Buchwald couplings to extend the molecule into hydrophobic pockets (e.g., biaryl systems).[1]

Primary Biological Targets[2]

The biological activity of TBCP is realized upon deprotection and functionalization.[1] Based on structural homology and high-throughput screening data, the core scaffold targets the following systems:

Target A: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

Therapeutic Area: Oncology (AML, SCLC) Relevance: High.[1][2] Recent crystallographic studies have identified the 4-cyanophenyl-piperazine motif as a reversible inhibitor of LSD1.[1] Unlike older covalent inhibitors (tranylcypromine derivatives), this scaffold binds non-covalently.[1]

  • Mechanism of Action: The 2-cyano group acts as a critical anchor.[1] In the LSD1 catalytic pocket, the cyano nitrogen forms a hydrogen bond with the side chain of Lys661 .[1][3] This residue normally coordinates a water molecule essential for the oxidative demethylation of Histone H3.[1] By displacing this water and binding Lys661, the molecule inhibits the enzyme.[1]

  • Role of TBCP: The bromine at the 4-position allows researchers to attach a "tail" (e.g., a pyridine or biaryl group) that extends into the large substrate-binding cavity, dramatically increasing potency from micromolar to nanomolar ranges.[1]

Target B: Serotonin 5-HT Receptors (GPCRs)

Therapeutic Area: CNS Disorders (Depression, Anxiety) Relevance: Moderate to High.[1] Arylpiperazines are the classic "privileged structure" for serotonin receptors (specifically 5-HT1A, 5-HT2A, and 5-HT7).[1]

  • Mechanism of Action: The protonated nitrogen of the piperazine (after Boc removal) forms a salt bridge with a conserved Aspartate (Asp3.32) residue in the GPCR transmembrane domain.[1]

  • Specificity: The 2-cyano group distinguishes this scaffold from generic phenylpiperazines.[1] It provides a specific polarity profile that reduces affinity for alpha-adrenergic receptors (a common off-target liability) while maintaining high affinity for 5-HT targets.[1]

Target C: Androgen Receptor (AR)

Therapeutic Area: Prostate Cancer Relevance: Emerging.[1] The 4-bromo-2-cyanophenyl motif is structurally homologous to the B-ring of second-generation anti-androgens like Enzalutamide and Apalutamide .[1]

  • Mechanism: These molecules bind to the ligand-binding domain (LBD) of the AR, preventing nuclear translocation.[1] The cyano group is essential for high-affinity binding to the AR pocket, acting as a hydrogen bond acceptor with Arg752 .[1]

Visualization: Scaffold Utilization Pathways

The following diagram illustrates how TBCP functions as a divergence point for creating active inhibitors against the targets listed above.

TBCP_Pathways TBCP TBCP (Boc-Protected) Precursor Deprotection Step 1: Acid Deprotection (TFA/DCM) TBCP->Deprotection Core Active Core: 4-bromo-2-cyanophenylpiperazine Deprotection->Core Suzuki Path A: Suzuki Coupling (at 4-Br position) Core->Suzuki Functionalization Amide Path B: Amide Coupling (at Piperazine NH) Core->Amide Derivatization LSD1 Target: LSD1 (KDM1A) Interaction: Cyano-Lys661 H-bond Suzuki->LSD1 Biaryl Extension AR Target: Androgen Receptor Interaction: Arg752 H-bond Suzuki->AR Mimics Enzalutamide GPCR Target: 5-HT1A / 5-HT7 Interaction: Asp3.32 Salt Bridge Amide->GPCR Linker Optimization

Figure 1: Divergent synthesis pathways transforming the TBCP precursor into active pharmacophores for Epigenetic, CNS, and Oncology targets.[1]

Experimental Protocols for Validation

To validate TBCP derivatives against these targets, the following self-validating workflows are recommended.

Protocol 1: Scaffold Activation (Deprotection)

Before biological testing, the Boc group must be removed.[1]

  • Dissolution: Dissolve 1 mmol TBCP in 5 mL Dichloromethane (DCM).

  • Acidolysis: Add 5 mL Trifluoroacetic acid (TFA) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of non-polar spot).[1]

  • Workup: Concentrate in vacuo. Redissolve in EtOAc and wash with saturated NaHCO₃ (critical to obtain the free base).[1]

  • Validation: Confirm via LC-MS (Expected Mass: ~266.14 Da for the free amine).

Protocol 2: LSD1 Inhibition Assay (TR-FRET)

Used to confirm activity against the primary epigenetic target.[1]

  • Reagents: Recombinant human LSD1, Biotinylated Histone H3(1-21)K4me1 peptide, Europium-labeled anti-H3K4me0 antibody.[1]

  • Procedure:

    • Incubate LSD1 enzyme (2 nM) with the TBCP-derivative (serial dilutions) for 30 min in assay buffer (50 mM Tris, pH 8.5).

    • Add Biotin-H3K4me1 substrate (100 nM) and incubate for 60 min.

    • Add detection mix (Eu-antibody + XL665-Streptavidin).[1]

    • Read TR-FRET signal (Excitation: 337 nm; Emission: 620/665 nm).[1]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

  • Control: Use Tranylcypromine or GSK-2879552 as a positive control.[1]

Protocol 3: 5-HT1A Radioligand Binding

Used to assess GPCR affinity.[1]

  • Membrane Prep: CHO cells expressing human 5-HT1A.[1]

  • Ligand: [³H]-8-OH-DPAT (0.5 nM).

  • Non-specific Binding: Define using 10 µM Serotonin (5-HT).[1]

  • Incubation: 60 min at 25°C.

  • Separation: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.[1]

  • Causality Check: If

    
     is >10 µM, the 2-cyano group may be sterically hindering the pocket compared to a simple phenyl group; consider 5-HT7 screening instead.[1]
    

Mechanism of Action: LSD1 Interaction Map

The most distinct biological activity of this specific scaffold is its interaction with LSD1.[1] The diagram below details the structural logic of this binding mode.

LSD1_Interaction Lys661 Residue: Lys661 (Catalytic Center) FAD Cofactor: FAD (Oxidative Engine) Hydrophobic Hydrophobic Pocket (Substrate Channel) Cyano 2-Cyano Group (TBCP Scaffold) Cyano->Lys661 Hydrogen Bond (Mimics Water) Cyano->FAD Proximity Block Phenyl Phenyl Ring (TBCP Scaffold) Phenyl->Hydrophobic Pi-Stacking Piperazine Piperazine Ring (Linker) Tail 4-Bromo Derivative (Added via Coupling) Tail->Hydrophobic Van der Waals (Potency Boost)

Figure 2: Molecular docking logic of the TBCP core within the LSD1 active site.[1] The Cyano-Lys661 interaction is the defining feature.

References

  • LSD1 Structure & Inhibition

    • Title: Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile
    • Source: PubMed Central / NIH[1]

    • Significance: Establishes the 4-cyanophenyl motif as a Lys661 binder.[1][3]

    • URL: [Link][1]

  • GPCR Ligand Design

    • Title: The arylpiperazine derivatives... exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding[1][4]

    • Source: PubMed Central[1]

    • Significance: Validates arylpiperazines with polar substitutions (like cyano) as high-affinity GPCR ligands.
    • URL: [Link][1]

  • Chemical Properties & Safety

    • Title: Tert-butyl 4-(4-bromo-2-cyanophenyl)
    • Source: PubChem (CID 71465839)[1]

    • Significance: Provides physical property data and GHS safety classifications.[1][5]

    • URL: [Link][1]

  • LSD1 Inhibitor Review

    • Title: Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review
    • Source: MDPI Molecules[1]

    • Significance: Contextualizes the shift from covalent PCPA inhibitors to reversible piperazine-based inhibitors.
    • URL: [Link][1]

Sources

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate: A Strategic Bifunctional Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate" Role as a Building Block Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate (CAS: 791846-40-7) serves as a high-value "linchpin" intermediate. Its structural architecture combines three distinct, chemically orthogonal functional handles: an aryl bromide, an aryl nitrile, and a Boc-protected secondary amine. This unique arrangement allows medicinal chemists to rapidly diversify molecular scaffolds, making it a critical building block in the synthesis of kinase inhibitors, GPCR ligands, and PARP inhibitors.

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, chemo-selective reactivity, and application in high-throughput medicinal chemistry campaigns.

Chemical Profile & Structural Analysis

The utility of this compound lies in its "3-Point Diversity" potential. It is designed to act as a central hub where three different molecular fragments can be attached sequentially without cross-reactivity.

PropertyData
Systematic Name Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate
CAS Number 791846-40-7
Molecular Formula C₁₆H₂₀BrN₃O₂
Molecular Weight 366.26 g/mol
Physical State White to off-white solid
Key Functional Groups 1.[1][2][3][4] Aryl Bromide (C-4): Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald).2. Aryl Nitrile (C-2): Precursor to amides, amines, or heterocycles.3. Boc-Piperazine: Protected amine handle for solubility modulation.

Synthesis of the Core Scaffold

The most robust route to this building block is a Nucleophilic Aromatic Substitution (


) reaction. This method is preferred over palladium-catalyzed amination due to its operational simplicity, lower cost, and avoidance of heavy metal contamination in the early stages of synthesis.
Mechanism: Displacement

The reaction utilizes 5-bromo-2-fluorobenzonitrile as the electrophile. The fluorine atom at the ortho position to the electron-withdrawing nitrile group is highly activated for nucleophilic attack by the secondary amine of N-Boc-piperazine . The bromine atom at the meta position (relative to nitrile) remains unreactive under these conditions, preserving it for downstream functionalization.

Experimental Protocol: Preparation of the Title Compound
  • Reagents: 5-Bromo-2-fluorobenzonitrile (1.0 eq), N-Boc-piperazine (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Conditions: 80–100°C, 4–6 hours.

Step-by-Step Methodology:

  • Charge: To a reaction vessel equipped with a magnetic stir bar, add 5-bromo-2-fluorobenzonitrile (20.0 g, 100 mmol) and N-Boc-piperazine (20.5 g, 110 mmol).

  • Solvate: Add DMF (100 mL) and stir until solids are dissolved.

  • Base Addition: Add powdered

    
     (27.6 g, 200 mmol).
    
  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ) for 5 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or LC-MS.
    
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a white solid.

  • Purification: Filter the solid, wash with water (3 x 100 mL) to remove residual DMF and salts. Recrystallize from Ethanol/Water or dry under vacuum if purity >95% by HPLC.

Strategic Utility: Divergent Synthesis Pathways

The power of this building block is its ability to serve as a divergence point. The diagram below illustrates the three primary "exit vectors" available to a chemist.

DivergentSynthesis Core Core Scaffold (Br, CN, Boc) PathA Path A: Suzuki Coupling (Bi-aryl Systems) Core->PathA Aryl Boronic Acid Pd(PPh3)4, Base PathB Path B: Nitrile Hydrolysis (Amide/Acid Formation) Core->PathB H2O2, NaOH or H2SO4 PathC Path C: Boc Deprotection (Secondary Amine Release) Core->PathC TFA or HCl/Dioxane Drug1 Drug1 PathA->Drug1 Kinase Inhibitors Drug2 Drug2 PathB->Drug2 PARP Inhibitors Drug3 Drug3 PathC->Drug3 Linker Conjugation

Figure 1: Divergent synthetic pathways accessible from the core scaffold. Each path targets a specific functional group while leaving the others intact.

Path A: The Aryl Bromide (Suzuki/Buchwald Coupling)

The bromine atom is the most reactive handle for transition-metal catalysis.

  • Application: Used to extend the carbon skeleton, typically connecting the "hinge-binding" motif in kinase inhibitors.

  • Selectivity: Under standard Suzuki conditions (Pd catalyst, mild base), the nitrile and Boc groups are stable.

Path B: The Nitrile (Hydrolysis or Reduction)

The nitrile group is a "masked" carbonyl or amine.

  • Hydrolysis: Conversion to a primary amide (

    
    ) is a key step in synthesizing PARP inhibitors (e.g., analogs of Niraparib). This is often achieved using basic hydrogen peroxide (
    
    
    
    ).
  • Reduction: Reduction with

    
     or hydrogenation yields a benzyl amine, useful for constructing flexible linkers.
    
Path C: The Boc Group (Deprotection)
  • Application: Removal of the Boc group exposes the secondary piperazine amine. This is typically the final step or a late-stage step to attach a solubilizing tail or a second pharmacophore.

  • Protocol: Treatment with 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

Case Study: Application in Kinase Inhibitor Discovery

A common workflow involves using this scaffold to generate a library of bi-aryl kinase inhibitors. The piperazine ring often serves as a solvent-exposed solubilizing group, while the aryl-nitrile core provides rigid orientation.

Workflow Diagram

Workflow Step1 Step 1: Scaffold Synthesis (SNAr Reaction) Step2 Step 2: Suzuki Coupling (Functionalize Bromine) Step1->Step2 Ar-B(OH)2, Pd cat. Step3 Step 3: Boc Deprotection (Expose Piperazine) Step2->Step3 HCl/Dioxane Step4 Step 4: N-Capping (Acylation/Alkylation) Step3->Step4 R-COCl or R-CHO/NaBH4

Figure 2: Sequential functionalization workflow for generating a kinase inhibitor library.

Detailed Protocol: Suzuki Coupling (Step 2)

Objective: Couple the core scaffold with 4-pyrazolyl boronic acid pinacol ester.

  • Mixture: Combine the Core Scaffold (1.0 eq), Boronic Ester (1.2 eq), and

    
     (0.05 eq) in a microwave vial.
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add

    
     (3.0 eq).
    
  • Reaction: Degas with Argon for 5 mins. Heat at 100°C for 2 hours (or microwave at 120°C for 30 mins).

  • Result: The bromine is replaced by the pyrazole ring. The nitrile and Boc group remain intact, ready for subsequent steps.

Safety & Handling

  • Nitrile Hazards: While the aryl nitrile is stable, downstream hydrolysis can release ammonia. Ensure adequate ventilation.

  • Bromide Waste: Palladium-catalyzed reactions generate heavy metal waste. Scavenge metal residues using functionalized silica (e.g., Thiol-silica) before biological testing.

  • Storage: Store the solid at 2–8°C. It is stable for >12 months if kept dry.

References

  • ChemicalBook. (n.d.). 1-BOC-4-(4-BROMO-2-CYANOPHENYL)PIPERAZINE Properties and CAS 791846-40-7.[2][3] Retrieved from

  • Smolecule. (n.d.). Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate Synthesis and Applications. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2795512, Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (Analogous Structure). Retrieved from

  • Patel, R. V., et al. (2011). A new class of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl-1,3,5-triazine analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • NBInno. (n.d.). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Retrieved from

Sources

Methodological & Application

Buchwald-Hartwig amination using "Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Buchwald-Hartwig Amination Using Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] The reaction's broad substrate scope and functional group tolerance have replaced harsher, more traditional methods, enabling the construction of complex molecular architectures under relatively mild conditions.[2]

This application note provides a comprehensive guide for researchers and drug development professionals on utilizing the Buchwald-Hartwig amination with a specific and functionally rich substrate: Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate . This substrate is an excellent candidate for building complex drug-like molecules, featuring an aryl bromide for coupling, a cyano group that can be further functionalized, and a Boc-protected piperazine moiety, a common pharmacophore. Understanding the nuances of this reaction is critical for leveraging its full potential in synthetic campaigns.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. The cycle typically initiates with an active Pd(0) species that undergoes a series of transformations to couple an aryl halide with an amine.[4][5]

  • Catalyst Activation : If a Pd(II) salt (e.g., Pd(OAc)₂) is used, it must first be reduced in situ to the catalytically active Pd(0) species. The use of palladium precatalysts, however, provides a more direct route to the active catalyst.[1][5]

  • Oxidative Addition : The active L-Pd(0) complex (where L is a phosphine ligand) reacts with the aryl bromide (Ar-Br) in a concerted oxidative addition step. This forms a Pd(II) intermediate, L-Pd(Ar)(Br). This step is often rate-limiting.[4]

  • Amine Coordination & Deprotonation : An amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex, L-Pd(Ar)(NR₂), and displacing the bromide ion.[4][6]

  • Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond in the product (Ar-NR₂) and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[5]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) pdII_complex L-Pd(II)(Ar)(Br) pd0->pdII_complex Oxidative Addition + Ar-Br amine_coord [L-Pd(II)(Ar)(R₂NH)]+ Br⁻ pdII_complex->amine_coord Amine Coordination + R₂NH pd_amido L-Pd(II)(Ar)(NR₂) pd_amido->pd0 Reductive Elimination - Ar-NR₂ amine_coord->pd_amido Deprotonation + Base, - Base-H⁺Br⁻

Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.

Dissecting the Reaction Components: An Evidence-Based Approach

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of each component. The choices are not arbitrary but are based on established principles of organometallic chemistry.

ComponentRole & RationaleRecommended Options
Palladium Source Serves as the catalyst. Precatalysts are often preferred as they are air-stable, easy to handle, and efficiently generate the active Pd(0) species upon exposure to a base, leading to more reproducible results.[5]Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Buchwald Precatalysts
Ligand Crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. Bulky, electron-rich biaryl phosphine ligands are the state-of-the-art, as they promote the formation of a monoligated Pd(0) species, which is highly reactive.[2][7]XPhos, SPhos, RuPhos, BrettPhos
Base Required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate. Strong, non-nucleophilic bases are typically used. The choice can be substrate-dependent; weaker bases may be required for substrates with base-sensitive functional groups.[5][6]NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃, K₃PO₄
Solvent The reaction medium. Must be anhydrous and deoxygenated to prevent catalyst deactivation. Aprotic solvents with moderate polarity are generally effective. Toluene and 1,4-dioxane are common choices.[8]Toluene, 1,4-Dioxane, Tetrahydrofuran (THF)

Experimental Protocol: Amination of Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

This protocol provides a reliable starting point for the coupling of the title compound with a generic secondary amine (e.g., morpholine). Optimization may be required for different amine coupling partners.

Workflow Overview

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents
ReagentM.W.Amount (mmol)Equivalents
tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate380.281.01.0
Secondary Amine (e.g., Morpholine)87.121.21.2
Pd₂(dba)₃915.720.010.01 (1 mol% Pd)
XPhos476.650.030.03 (3 mol%)
Sodium tert-butoxide (NaOt-Bu)96.101.41.4
Anhydrous Toluene-5 mL-
Step-by-Step Procedure
  • Inert Atmosphere Setup : To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate (1.0 mmol, 380 mg), XPhos (0.03 mmol, 14.3 mg), and Sodium tert-butoxide (1.4 mmol, 135 mg).

  • Evacuate and Backfill : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition : Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), the secondary amine (1.2 mmol, e.g., 105 µL of morpholine), and anhydrous, degassed toluene (5 mL).

  • Reaction Execution : Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring : The reaction progress can be monitored by taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing by TLC or LC-MS to check for the consumption of the starting aryl bromide.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and 20 mL of ethyl acetate. Stir for 10 minutes.

  • Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Washing and Drying : Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (deactivated by air/moisture).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality of reagents/solvent.1. Ensure rigorous inert atmosphere techniques.2. Switch to a stronger base (e.g., LiHMDS).3. Increase the temperature in 10 °C increments.4. Use freshly purified solvents and high-purity reagents.
Hydrodehalogenation Presence of water or other proton sources.Rigorously dry all reagents, solvents, and glassware.
Formation of Side Products 1. Reaction temperature is too high.2. Incorrect ligand-to-metal ratio.1. Lower the reaction temperature.2. Re-evaluate the ligand and catalyst loading; a higher ligand ratio can sometimes be beneficial.
Incomplete Reaction Steric hindrance from a bulky amine.Switch to a more active ligand system (e.g., a more sterically demanding Buchwald ligand) or a different palladium precatalyst.[7]

References

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination . Organic-Chemistry.org. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . Chemical Insights. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds . Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides . ResearchGate. [Link]

  • Role of the Base in Buchwald–Hartwig Amination . The Journal of Organic Chemistry. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions . National Institutes of Health. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . National Institutes of Health. [Link]

Sources

Application Note: Strategic Synthesis & Utilization of Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It moves beyond generic recipes to provide a strategic framework for utilizing Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate as a versatile scaffold in the design of Dopamine D2/D3 receptor ligands.

Executive Summary

The development of selective Dopamine D2 and D3 receptor ligands—crucial for treating schizophrenia, Parkinson’s disease, and substance use disorders—relies heavily on the phenylpiperazine pharmacophore. This structural motif serves as the "orthosteric head group" that anchors the ligand into the receptor's primary binding pocket.

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate (CAS: 791846-40-7) represents a high-value "privileged structure" for this class of drugs. Its value lies in its orthogonal reactivity :

  • The 4-Bromo Handle: Allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald) to access biaryl systems or extend into the secondary binding pocket (SBP).

  • The 2-Cyano Group: A versatile bioisostere for the classic 2,3-dichloro or 2-methoxy substituents found in drugs like Aripiprazole or Cariprazine, offering unique H-bond acceptor properties.

  • The N-Boc Protection: Enables chemical manipulation of the aryl ring without compromising the secondary amine, which is later deprotected to attach the "linker-tail" moiety.

This guide details the synthesis of this core intermediate and its application in generating divergent ligand libraries.[1]

Synthesis of the Core Intermediate

The synthesis utilizes a Nucleophilic Aromatic Substitution (


) strategy. The presence of the electron-withdrawing cyano group at the ortho position (relative to the leaving group) activates the benzene ring for nucleophilic attack by the piperazine.
Reaction Scheme

Precursors: 5-bromo-2-fluorobenzonitrile + N-Boc-piperazine. Mechanism: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 displacement of Fluoride.
Note on Regiochemistry:  The starting material is 5-bromo-2-fluorobenzonitrile .[2][3] The fluorine is at position 2 relative to the nitrile (C1).[2] Nucleophilic attack occurs at C2. In the final product, the piperazine is defined as position 1, making the cyano group ortho (position 2) and the bromine para (position 4).
Protocol 1: Synthesis
ParameterSpecification
Scale 10.0 mmol (Gram scale)
Limiting Reagent 5-bromo-2-fluorobenzonitrile (2.00 g, 10.0 mmol)
Nucleophile 1-Boc-piperazine (2.23 g, 12.0 mmol, 1.2 equiv)
Base Potassium Carbonate (

), anhydrous (2.76 g, 20.0 mmol, 2.0 equiv)
Solvent DMSO or DMF (anhydrous, 20 mL)
Temperature 80°C - 100°C
Time 4 - 6 Hours

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-fluorobenzonitrile (2.00 g) and 1-Boc-piperazine (2.23 g) in 20 mL of anhydrous DMSO.

  • Activation: Add

    
      (2.76 g) in a single portion.
    
  • Reaction: Fit the flask with a condenser and heat to 90°C under an inert atmosphere (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     or Ar). Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[4] The starting fluoride should be consumed within 4 hours.
    
  • Work-up: Cool the mixture to room temperature. Pour slowly into 150 mL of ice-water to precipitate the product. Stir for 15 minutes.

  • Isolation: Filter the solid precipitate. Wash the filter cake copiously with water (

    
     mL) to remove DMSO and inorganic salts.
    
  • Purification: Dissolve the crude solid in minimal hot Ethanol or Ethyl Acetate/Hexane for recrystallization. Alternatively, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

  • Yield: Expected yield is 85-95% . Product is a white to off-white solid.

Safety Note: Nitriles can be toxic; handle in a fume hood. DMSO penetrates skin; wear appropriate gloves.

Downstream Application: Divergent Ligand Synthesis

Once the core is synthesized, it serves as a branching point for two distinct library generation workflows.

Workflow Logic Diagram

The following diagram illustrates the decision matrix for using this scaffold: Path A (modifying the "Head") vs. Path B (attaching the "Tail").

G Core Core Scaffold (Boc-Protected, 4-Br) PathA Path A: Suzuki Coupling (Modify Phenyl Head) Core->PathA Pd(dppf)Cl2 Ar-B(OH)2 PathB Path B: Boc Deprotection (Prepare for Linker) Core->PathB TFA or HCl Biaryl Biaryl Intermediate (Extended Pharmacophore) PathA->Biaryl FreeAmine Free Piperazine (Secondary Amine) PathB->FreeAmine Biaryl->PathB Deprotection FinalLigand1 D3-Selective Ligand (Bitopic) Biaryl->FinalLigand1 Linker Attachment FinalLigand2 D2/D3 Antagonist (Classic) FreeAmine->FinalLigand2 Alkylation/Acylation (Linker Attachment)

Caption: Divergent synthetic pathways. Path A utilizes the bromine handle for cross-coupling before linker attachment. Path B removes the Boc group to attach the linker immediately.

Protocol 2: Path A - Suzuki Cross-Coupling (Biaryl Synthesis)

This path is used when the drug design requires extending the phenyl ring (e.g., to reach the hydrophobic sub-pockets of the D3 receptor).

Reagents:

  • Scaffold: Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate (1.0 equiv)

  • Partner: Aryl Boronic Acid (e.g., Phenylboronic acid, Thiophene-3-boronic acid) (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[3]

Procedure:

  • Combine scaffold, boronic acid, and catalyst in a microwave vial.

  • Add Dioxane and aqueous Base.

  • Purge with Argon for 5 minutes.

  • Heat at 90°C for 12 hours (thermal) or 110°C for 30 mins (microwave).

  • Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Result: A 4-aryl-2-cyanophenyl piperazine (Boc protected).

Protocol 3: Path B - Linker Attachment (The "Tail")

This is the standard route for creating ligands like Cariprazine analogs.

  • Deprotection: Treat the scaffold (or the Suzuki product from Path A) with 4M HCl in Dioxane or 20% TFA in DCM at room temperature for 1 hour. Evaporate volatiles to obtain the piperazine salt.

  • Coupling: React the free secondary amine with an appropriate "Linker-Head" precursor.

    • Example Precursor: 4-(2-chloroethyl)morpholine or an aldehyde for Reductive Amination.

    • Conditions:

      
      , Acetonitrile, reflux (for alkyl halides) OR 
      
      
      
      , DCM (for aldehydes).

Scientific Rationale & D2/D3 Selectivity

The choice of the 2-cyano and 4-bromo substituents is not arbitrary; it is driven by Structure-Activity Relationship (SAR) data for Dopamine GPCRs.

The "Orthosteric" Head

The phenylpiperazine moiety binds deep within the transmembrane bundle of the D2/D3 receptor.

  • Salt Bridge: The basic nitrogen (N4 of piperazine) forms a critical salt bridge with Asp3.32 (Aspartate 110 in D3).

  • 2-Cyano Group: Acts as a bioisostere for the 2,3-dichloro motif found in Aripiprazole. The cyano group accepts a hydrogen bond from Ser5.42 or Ser5.46 , residues critical for receptor activation/modulation. Unlike chlorine (lipophilic), the cyano group introduces polarity, potentially reducing metabolic liability while maintaining affinity [1].

The "Bitopic" Extension (via 4-Br)

D3 selectivity is often achieved by bridging the orthosteric site and the Secondary Binding Pocket (SBP).

  • The 4-bromo position points toward the extracellular vestibule.

  • Functionalizing this position (Path A) allows the molecule to engage the SBP (often Tyr365 in D3) directly, a strategy proven to increase D3 vs D2 selectivity by >100-fold [2].

Quality Control & Characterization

Validating the intermediate is critical before library synthesis.

Analytical Specifications:

  • Appearance: White crystalline solid.[5]

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.96 (d, J=2.4 Hz, 1H, Ar-H3) - Doublet due to meta-coupling with H5.
      
    • 
       7.78 (dd, J=9.0, 2.4 Hz, 1H, Ar-H5) - Doublet of doublets.
      
    • 
       7.15 (d, J=9.0 Hz, 1H, Ar-H6) - Ortho to piperazine.
      
    • 
       3.45 (m, 4H, Pip-CH2), 3.05 (m, 4H, Pip-CH2).
      
    • 
       1.42 (s, 9H, Boc-tBu).
      
  • LC-MS: ESI+ m/z calc for

    
    : 365.07. Found 
    
    
    
    (Fragment is common);
    
    
    .

References

  • Butini, S., et al. (2016). "Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, V., et al. (2021). "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." International Journal of Molecular Sciences. Available at: [Link][2]

  • Matulenko, M. A., et al. (2004).[6] "Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hocke, C., et al. (2004).[7] "Synthesis and radioiodination of selective ligands for the dopamine D3 receptor subtype." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Troubleshooting & Optimization

Common side products in the synthesis of "Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot the formation of side products during this critical synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Introduction to the Synthesis

The synthesis of Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate is a key step in the development of various pharmaceutically active compounds. The most prevalent synthetic route involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, between 4-bromo-2-cyanobenzonitrile and tert-butyl piperazine-1-carboxylate.[1][2] While this reaction is powerful for forming the crucial C-N bond, it is not without its challenges. The reaction's sensitivity to various parameters can lead to the formation of several side products, impacting yield, purity, and downstream applications. This guide will help you identify, understand, and mitigate the formation of these common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of unreacted 4-bromo-2-cyanobenzonitrile and tert-butyl piperazine-1-carboxylate in my reaction mixture. What are the likely causes?

A1: Incomplete conversion is a common issue in Buchwald-Hartwig aminations and can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. This can be due to exposure to air (oxygen can oxidize the phosphine ligands), impurities in the solvent or reagents, or the use of a suboptimal ligand for this specific transformation.[1] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Insufficient Base: The choice and amount of base are critical. A base that is too weak may not efficiently deprotonate the piperazine, while an insufficient amount will lead to incomplete reaction. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3) are commonly used strong, non-nucleophilic bases.[3]

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed to completion. It is advisable to start with temperatures around 80-100 °C and adjust as needed based on reaction monitoring.[4]

  • Inadequate Mixing: In heterogeneous mixtures, poor stirring can lead to localized concentration gradients and incomplete reaction. Ensure vigorous stirring throughout the reaction.

Q2: My LC-MS analysis shows a peak with a mass corresponding to the desired product minus a bromine atom (hydrodehalogenation). What is this side product and how can I prevent its formation?

A2: The side product you are observing is likely tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate, a result of hydrodehalogenation. This occurs when the bromo group on the aryl halide is replaced by a hydrogen atom.

  • Causality: This side reaction can be promoted by certain palladium catalysts, especially at elevated temperatures.[5] It can also be influenced by the presence of water or other protic impurities in the reaction mixture.

  • Mitigation Strategies:

    • Optimize Catalyst and Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different phosphine ligands, such as XPhos or SPhos, may reduce the formation of this side product.

    • Control Temperature: Lowering the reaction temperature can sometimes suppress the dehalogenation side reaction without significantly impacting the rate of the desired amination.[5]

    • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of proton sources that can contribute to hydrodehalogenation.

Q3: I've isolated an impurity with a mass approximately double that of the aryl bromide starting material, suggesting a homocoupling product. How does this form and what can be done to minimize it?

A3: You are likely observing the formation of a biphenyl derivative, a result of the homocoupling of two molecules of 4-bromo-2-cyanobenzonitrile.

  • Mechanism: This side reaction is also catalyzed by palladium and can compete with the desired cross-coupling reaction. It is often more prevalent at higher catalyst loadings or when the rate of the main amination reaction is slow.

  • Troubleshooting:

    • Optimize Catalyst Loading: Using the minimum effective concentration of the palladium catalyst can help to disfavor the homocoupling pathway.

    • Ligand Choice: The choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling. Sterically hindered biaryl phosphine ligands often favor the desired C-N bond formation.[1]

    • Reaction Conditions: Adjusting the temperature and reaction time can also help to minimize the formation of this byproduct.

Q4: Could impurities in my starting materials be contributing to the formation of side products?

A4: Absolutely. The purity of your starting materials is paramount for a clean reaction.

  • Aryl Bromide Impurities: Your 4-bromo-2-cyanobenzonitrile may contain isomeric impurities (e.g., 5-bromo-2-cyanobenzonitrile) which will lead to the formation of the corresponding isomeric product. It is crucial to verify the purity of the starting material by techniques like NMR or GC-MS.

  • Piperazine Derivative Purity: The tert-butyl piperazine-1-carboxylate should be free of residual starting materials from its own synthesis. The presence of unprotected piperazine can lead to double arylation products.

  • Water and Solvents: As mentioned, water can lead to hydrodehalogenation and can also hydrolyze the cyano group to an amide under harsh conditions. Solvents should be of high purity and anhydrous. Some solvents like chloroform, acetonitrile, or pyridine can inhibit the reaction by binding to the palladium catalyst and should be avoided.[6]

Summary of Common Side Products and Troubleshooting

Side Product Structure Likely Cause Troubleshooting & Mitigation
Hydrodehalogenation ProductTert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylateHigh temperature, protic impurities, specific catalyst/ligand combinations.[5]Lower reaction temperature, ensure anhydrous conditions, screen different ligands.
Aryl Homocoupling Product5,5'-Dibromo-2,2'-dicyanobiphenylHigh catalyst loading, slow amination rate.Optimize (lower) catalyst concentration, use sterically hindered ligands.[1]
Unreacted Starting Materials4-bromo-2-cyanobenzonitrile & Tert-butyl piperazine-1-carboxylateInactive catalyst, insufficient base, low temperature, poor mixing.[1][3][4]Use fresh catalyst, ensure inert atmosphere, use a strong base in sufficient quantity, increase temperature, ensure vigorous stirring.
Isomeric ProductTert-butyl 4-(5-bromo-2-cyanophenyl)piperazine-1-carboxylatePresence of isomeric impurities in the 4-bromo-2-cyanobenzonitrile starting material.Verify the purity of starting materials using analytical techniques like NMR or GC-MS.

Visualizing the Reaction and Side Pathways

The following diagram illustrates the desired synthetic pathway for Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate and the competing side reactions.

cluster_main Main Reaction Pathway cluster_side Side Reactions SM1 4-bromo-2-cyanobenzonitrile Product Tert-butyl 4-(4-bromo-2-cyanophenyl) piperazine-1-carboxylate SM1->Product Pd Catalyst, Base, Ligand SP1 Hydrodehalogenation Product SM1->SP1 [H] source SP2 Aryl Homocoupling Product SM1->SP2 Pd Catalyst SM2 Tert-butyl piperazine-1-carboxylate SM2->Product

Caption: Reaction scheme showing the main synthesis pathway and common side reactions.

Experimental Protocols for Impurity Analysis

1. High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

  • Objective: To monitor the consumption of starting materials and the formation of the product and side products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with 95:5 (A:B), ramp to 5:95 over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in acetonitrile and filter before injection.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

  • Objective: To identify the mass of the product and impurities to confirm their structures.

  • Method: Use the same HPLC conditions as above, with the eluent directed to an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

  • Analysis: Look for the [M+H]+ ions corresponding to the expected masses of the product and side products.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the structure of the final product and characterize isolated impurities.

  • Procedure:

    • Purify the main product and any significant impurities using column chromatography.

    • Dissolve the purified samples in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire 1H and 13C NMR spectra.

    • Expected 1H NMR signals for the product: Aromatic protons in the 7-8 ppm region, piperazine protons around 3-4 ppm, and the tert-butyl protons as a singlet around 1.5 ppm.

    • Analysis of Impurities: Compare the spectra of the impurities to the starting materials and expected side product structures. For example, the hydrodehalogenation product will lack a bromine atom and show a different aromatic proton splitting pattern.

References

  • Guidechem. (n.d.). What is the synthesis method of 2-Bromo-5-fluorobenzotrifluoride?
  • Google Patents. (2018). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
  • Eureka. (n.d.). Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride.
  • Firth, D. J., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1629–1632. [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

  • Google Patents. (2013). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7351. [Link]

  • Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides.
  • PubChem. (n.d.). Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ACS Publications. [Link]

  • LookChem. (n.d.). Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate suppliers and producers.
  • eScholarship.org. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • BLDpharm. (n.d.). tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate.
  • ACS Publications. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). t-Butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

Sources

Technical Support Center: Purification of Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this key pharmaceutical intermediate. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the challenges of obtaining this compound with the highest purity.

Introduction: Understanding the Purification Challenges

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate is a substituted N-arylpiperazine, a class of compounds prevalent in medicinal chemistry.[1] Its synthesis, typically involving a Buchwald-Hartwig amination or a related cross-coupling reaction, can introduce a variety of impurities that require careful removal to ensure the quality and reliability of downstream applications. The presence of a polar cyanophenyl group and a basic piperazine ring within the same molecule presents unique challenges for purification.

This guide will address the most common impurities encountered and provide detailed protocols and troubleshooting strategies for their effective removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate?

A1: Based on the likely synthetic routes, such as the Buchwald-Hartwig amination, the primary impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • tert-Butyl piperazine-1-carboxylate

    • 1-Bromo-3-iodobenzonitrile or similar aryl halide starting material

  • Reaction Byproducts:

    • Homocoupling products of the aryl halide.

    • Products of side reactions involving the cyano group.

  • Catalyst-Related Impurities:

    • Residual palladium catalyst (in various oxidation states).

    • Phosphine ligands and their oxides.

  • Solvent and Reagent Residues:

    • High-boiling point solvents (e.g., toluene, dioxane).

    • Inorganic salts from the workup.

Q2: My crude product is a dark-colored oil or solid. What is the likely cause?

A2: A dark coloration in the crude product is often indicative of residual palladium species. Finely divided palladium metal or soluble palladium complexes can be intensely colored and persist through simple filtration.

Q3: I am having trouble separating my product from a closely related impurity by column chromatography. What can I do?

A3: This is a common issue, especially with structurally similar byproducts. Here are a few strategies:

  • Optimize your solvent system: A small change in the polarity of your eluent can significantly impact separation. Consider using a gradient elution.

  • Change the stationary phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a bonded phase like diol.

  • Adjust the mobile phase pH: For basic compounds like yours, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can improve peak shape and resolution by minimizing tailing on silica gel.[2]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity and detecting minor impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any major impurities. Mass Spectrometry (MS) is crucial for identifying unknown impurities by their mass-to-charge ratio.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for common purification challenges.

Guide 1: Flash Column Chromatography Troubleshooting

Flash column chromatography is the most common method for purifying this compound. However, its polar and basic nature can lead to complications.

Problem Potential Cause Troubleshooting Steps & Solutions
Product is not eluting from the column The chosen eluent is not polar enough.Gradually increase the polarity of the eluent. If starting with a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent system like dichloromethane/methanol.
Significant tailing of the product peak Strong interaction between the basic piperazine nitrogen and acidic silanol groups on the silica gel.[2]1. Add a basic modifier: Incorporate 0.1-1% triethylamine or pyridine into your eluent to mask the acidic sites on the silica.[2] 2. Use a different stationary phase: Consider using neutral or basic alumina, or a deactivated silica gel.
Poor separation of product and impurities The solvent system is not optimized for selectivity.1. Perform thorough TLC analysis: Screen a variety of solvent systems with different polarities and compositions to find the optimal conditions for separation. 2. Employ gradient elution: Start with a less polar eluent and gradually increase the polarity to improve the separation of closely eluting compounds.
Product appears to be degrading on the column The compound is sensitive to the acidic nature of silica gel.1. Deactivate the silica gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a base (e.g., 1% triethylamine in your eluent) before loading the sample. 2. Use an alternative stationary phase: Alumina or a bonded silica phase can be less harsh.
Guide 2: Recrystallization Troubleshooting

Recrystallization can be a powerful technique for final purification, especially for removing minor impurities and obtaining a crystalline solid.

Problem Potential Cause Troubleshooting Steps & Solutions
Product does not crystallize upon cooling The solution is not supersaturated, or the product has a tendency to form an oil.1. Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure compound. 2. Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the product. 3. Change the solvent system: If a single solvent fails, try a two-solvent system where the product is soluble in one solvent and insoluble in the other. Dissolve the compound in a minimum of the "good" solvent at an elevated temperature and then slowly add the "bad" solvent until the solution becomes turbid. Then, allow it to cool slowly.[5]
Product precipitates as an oil The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated.1. Lower the crystallization temperature: Ensure the solution cools slowly. 2. Use a lower-boiling point solvent: If possible, choose a solvent with a boiling point below the melting point of your compound. 3. Redissolve and recrystallize: If an oil forms, try to redissolve it by adding more of the "good" solvent and heating, then cool more slowly.
Low recovery of the product The product has significant solubility in the cold solvent, or too much solvent was used initially.1. Cool the solution thoroughly: Ensure the solution is cooled in an ice bath to minimize the solubility of the product. 2. Minimize the initial amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Recover a second crop: Concentrate the mother liquor and cool again to obtain a second crop of crystals (which may require further purification).
Guide 3: Removal of Residual Palladium

Residual palladium from the synthesis is a critical impurity to remove, especially for pharmaceutical applications.

Problem Potential Cause Troubleshooting Steps & Solutions
Black or dark-colored product after initial workup Presence of palladium black (Pd(0)).1. Filtration through Celite®: Pass the crude reaction mixture through a pad of Celite® to remove insoluble palladium particles.
Persistent yellow or brown color in the purified product Soluble palladium complexes (e.g., Pd(II) species).1. Treatment with Palladium Scavengers: These are solid-supported reagents with high affinity for palladium. Thiol-based or amine-based scavengers are often effective.[6][7] The choice of scavenger may depend on the oxidation state of the palladium. 2. Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can help extract soluble palladium salts. 3. Activated Carbon Treatment: Stirring the solution of the crude product with activated carbon can adsorb palladium impurities, which are then removed by filtration.[8]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate using flash column chromatography.

Materials:

  • Crude Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Thin Layer Chromatography (TLC) plates

  • Appropriate glassware for column chromatography

Procedure:

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product. If tailing is observed, add 0.5% triethylamine to the eluent.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, loaded silica to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient is needed, start with a lower polarity and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the recrystallization of the target compound.

Materials:

  • Purified Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate from chromatography

  • A suitable solvent or solvent pair (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Determine a suitable recrystallization solvent by testing the solubility of a small amount of the compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualization of the Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_primary_purification Primary Purification cluster_final_purification Final Purification cluster_analysis Purity Analysis Crude_Product Crude Product (with impurities) Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Initial Cleanup Palladium_Removal Palladium Scavenging/ Activated Carbon Column_Chromatography->Palladium_Removal If Pd contamination persists Recrystallization Recrystallization Column_Chromatography->Recrystallization For high purity material Palladium_Removal->Recrystallization Purity_Analysis HPLC, NMR, MS Recrystallization->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: General purification workflow for Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Start Crude Product Analysis (TLC, LCMS) Impurity_Check Are impurities well-separated from the product by TLC? Start->Impurity_Check Column_Conditions Optimize Column Conditions (Solvent, Gradient, Additives) Impurity_Check->Column_Conditions No Run_Column Perform Flash Column Chromatography Impurity_Check->Run_Column Yes Column_Conditions->Impurity_Check Fractions_Check Are fractions pure? Run_Column->Fractions_Check Fractions_Check->Column_Conditions No, poor separation Combine_Fractions Combine Pure Fractions Fractions_Check->Combine_Fractions Yes Alternative_Phase Consider Alternative Stationary Phase (Alumina, etc.) Fractions_Check->Alternative_Phase No, degradation Recrystallize Recrystallize for Final Purity Combine_Fractions->Recrystallize Final_Analysis Final Purity Analysis (HPLC, NMR) Recrystallize->Final_Analysis Alternative_Phase->Run_Column

Caption: Troubleshooting flowchart for the purification process.

References

  • Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 4), 434–438. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585-1615. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Molecules. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • ResearchGate. (2025). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • European Patent Office. 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • ResearchGate. Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • University of Calgary. Experiment 2: Recrystallization. [Link]

  • National Institutes of Health. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

  • IISTE. Analytical Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Cormica. Understanding Impurity Analysis. [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

Sources

Technical Support Center: A Scientist's Guide to Improving Regioselectivity in Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the regioselective synthesis of Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate , a critical building block in modern drug discovery. We will dissect the underlying chemical principles governing the reaction's selectivity, provide actionable troubleshooting advice, and present detailed, field-proven protocols to help you achieve your desired outcome with high fidelity.

Introduction: The Regioselectivity Challenge

The synthesis of substituted arylpiperazines is a cornerstone of medicinal chemistry.[1][2] The target molecule, tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate, presents a classic regiochemical puzzle. The phenyl ring is substituted with two groups of differing electronic and steric properties: a bromine atom and a cyano group. When coupling with N-Boc-piperazine, the reaction must be directed exclusively to the C4 position (bearing the bromine) to yield the desired product. The formation of the undesired C2-substituted isomer represents a significant challenge in purification and reduces the overall efficiency of the synthetic route.

This guide will explore the two primary synthetic strategies for this transformation—Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination—and provide a framework for selecting and optimizing the ideal method for your specific needs.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a mixture of regioisomers. What is the root cause of this problem?

Answer: The formation of regioisomers stems from the competitive reactivity of different positions on the aromatic starting material. The key to understanding and controlling this lies in the electronic effects of the substituents on the ring. The cyano group (-CN) is a powerful electron-withdrawing group (EWG) through both resonance and induction. This effect is most pronounced at the ortho and para positions relative to the cyano group.

If your starting material has leaving groups at both the C2 and C4 positions (e.g., 2-fluoro-4-bromobenzonitrile), the cyano group at C1 will strongly "activate" the C2 position for a Nucleophilic Aromatic Substitution (SNAr) reaction, while only weakly activating the C4 position. This differential activation is the primary driver for achieving high regioselectivity, as we will explore in Strategy A.

If you are using a Palladium-catalyzed approach on a single-halogen precursor (4-bromo-2-cyanobenzonitrile), the issue is less about competitive C-X bond reactivity and more about optimizing the catalytic cycle to prevent side reactions like hydrodehalogenation (debromination).

G Start_SNAr 4-Bromo-2-fluorobenzonitrile Desired Desired Product (Substitution at C4) Start_SNAr->Desired SNAr (at C-Br) [Minor Pathway] Undesired Undesired Isomer (Substitution at C2) Start_SNAr->Undesired SNAr (at C-F) [Major Pathway - Incorrect Product] Start_BH 4-Bromo-2-cyanobenzonitrile Start_BH->Desired Buchwald-Hartwig [Target Reaction] caption Fig 1. Synthetic routes and potential product outcomes.

Caption: Fig 1. Synthetic routes and potential product outcomes.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) - The Preferred Route for Regiocontrol

The SNAr pathway offers the most robust and predictable control over regioselectivity for this specific target, provided the correct starting material is chosen.

Q2: How does an SNAr approach provide superior regioselectivity?

Answer: The key is to start with 4-bromo-2-fluorobenzonitrile . The SNAr reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][4] The rate-determining step is the initial attack of the nucleophile (N-Boc-piperazine).[5][6]

  • Electronic Activation: The cyano group at C1 is ortho to the fluorine at C2, but meta to the bromine at C4. Electron-withdrawing groups provide the most stabilization to the Meisenheimer complex when they are positioned ortho or para to the site of nucleophilic attack.[5][6] Therefore, the C2 position is highly activated towards nucleophilic attack.

  • Leaving Group Ability: In SNAr reactions, the counterintuitive leaving group trend is F > Cl > Br > I .[3] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and lowering the activation energy for the rate-determining nucleophilic attack.

By starting with 4-bromo-2-fluorobenzonitrile, both electronic activation and leaving group ability overwhelmingly favor substitution at the C2 position. This leads to the synthesis of the isomer of your target. To synthesize tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate , you must reverse the halogen positions on your starting material. The ideal SNAr precursor is 2-bromo-4-fluorobenzonitrile . In this case, the cyano group is meta to the bromine but ortho to the fluorine, leading to highly selective substitution at the C4 position.

G cluster_workflow S(N)Ar Decision Workflow for Regioselectivity Start Goal: Synthesize tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate Decision Choose S(N)Ar Precursor Start->Decision PrecursorA Use 2-Bromo-4-fluorobenzonitrile Decision->PrecursorA Correct Choice PrecursorB Use 4-Bromo-2-fluorobenzonitrile Decision->PrecursorB Incorrect Choice ResultA Outcome: Highly Regioselective Substitution at C4 (Desired Product) PrecursorA->ResultA ResultB Outcome: Highly Regioselective Substitution at C2 (Undesired Isomer) PrecursorB->ResultB caption Fig 2. S(N)Ar precursor selection for desired regiochemistry.

Caption: Fig 2. S(N)Ar precursor selection for desired regiochemistry.

Q3: My SNAr reaction with 2-bromo-4-fluorobenzonitrile is slow or gives low conversion. How can I fix this?

Answer: This is a common issue that can typically be resolved by optimizing reaction parameters.

ParameterRecommended Action & Rationale
Temperature Gradually increase the reaction temperature. SNAr reactions on electron-deficient rings often require heat to overcome the activation energy. Start at 80 °C and increase in 10-15 °C increments, monitoring by TLC or LC-MS. Be cautious of temperatures exceeding 120-130 °C, which may lead to decomposition or side reactions.
Solvent Use a polar, aprotic solvent such as DMSO, DMF, or NMP. These solvents are effective at solvating the reactants and the charged Meisenheimer intermediate, accelerating the reaction. Ensure the solvent is anhydrous, as water can compete as a nucleophile.
Base A non-nucleophilic base is required to neutralize the HF by-product. Use 1.5-2.0 equivalents of a base like K₂CO₃, Cs₂CO₃, or DIPEA. DIPEA is often a good choice as it is a liquid and forms a soluble ammonium salt, preventing heterogeneous mixtures.
Equivalents Use a slight excess of N-Boc-piperazine (1.1 to 1.2 equivalents) to drive the reaction to completion.
Strategy B: Buchwald-Hartwig Amination - An Alternative Approach
Q4: What are the critical parameters for a successful Buchwald-Hartwig amination of this substrate?

Answer: The success of a Buchwald-Hartwig coupling hinges on the careful selection of the catalyst system (palladium precursor and ligand) and the base. The substrate is electron-deficient, which can make the reductive elimination step challenging.[7]

G cluster_cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Br bond cleavage) Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)(L)-Br OxAdd->PdII_Aryl LigandEx Amine Coordination & Deprotonation PdII_Aryl->LigandEx Amine, Base PdII_Amine Ar-Pd(II)(L)-NR2 LigandEx->PdII_Amine RedElim Reductive Elimination (C-N bond formation) PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-NR2) RedElim->Product caption Fig 3. Key steps in the Buchwald-Hartwig amination cycle.

Caption: Fig 3. Key steps in the Buchwald-Hartwig amination cycle.

Q5: I'm observing significant debromination of my starting material. How can I prevent this side reaction?

Answer: Hydrodehalogenation (debromination) is a common side reaction where the aryl halide is reduced to an arene. It often occurs when the reductive elimination step is slow relative to competing pathways.

ParameterRecommended Action & Rationale
Ligand Choice This is the most critical factor. Use modern, electron-rich, bulky biarylphosphine ligands. These ligands are designed to accelerate the rate-limiting reductive elimination step, outcompeting the debromination pathway.[7] Excellent choices for this type of coupling include XPhos , RuPhos , or BrettPhos .[8]
Base Selection Use a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).[9] Weaker bases like K₂CO₃ are generally insufficient for deprotonating the piperazine effectively and can lead to lower yields.
Palladium Precatalyst Use a well-defined, air-stable precatalyst (e.g., XPhos Pd G3 or RuPhos Pd G3). These provide more consistent and reproducible results than generating the active Pd(0) species in situ from sources like Pd₂(dba)₃.
Temperature Run the reaction at the lowest temperature that affords a reasonable rate (typically 80-100 °C). Excessive heat can promote catalyst decomposition and side reactions.
Experimental Protocols
Protocol 1: Regioselective SNAr Synthesis (Preferred Method)

Reactants: 2-Bromo-4-fluorobenzonitrile, tert-butyl piperazine-1-carboxylate.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-bromo-4-fluorobenzonitrile (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to create a ~0.5 M solution with respect to the starting halide.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine (3x), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination

Reactants: 4-Bromo-2-cyanobenzonitrile, tert-butyl piperazine-1-carboxylate.

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2-cyanobenzonitrile (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and your chosen ligand (e.g., XPhos, 2-4 mol %).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol %).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene or dioxane via syringe to create a ~0.2 M solution.

  • Heat the reaction mixture to 100 °C with vigorous stirring.[9]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Upon completion, cool to room temperature, and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Analytical Characterization
Q6: How can I definitively confirm the regiochemistry of my final product?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be diagnostic. The desired product, with substitution at C4, will show three distinct aromatic protons. The proton at C3 (between the cyano and piperazine groups) will typically appear as a doublet, coupled to the proton at C5. The proton at C5 will be a doublet of doublets, and the proton at C6 will be a doublet. In contrast, the undesired isomer (substitution at C2) would show a different splitting pattern.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: A 2D NOESY or 1D selective NOE experiment can provide unambiguous proof. Irradiation of the piperazine N-H or α-CH₂ protons should show a spatial correlation (an NOE) to the aromatic protons at positions 3 and 5 for the desired isomer.

TechniqueExpected Result for Desired Product
¹H NMR Three distinct signals in the aromatic region with characteristic splitting patterns (d, dd, d).
¹³C NMR A unique set of carbon signals corresponding to the correct isomer.
LC-MS A single major peak with the correct mass-to-charge ratio (m/z).
GC-MS Can be used to separate and quantify the ratio of regioisomers if both are present.[10]
References
  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. (2019). National Institutes of Health. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Connect Journals. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2007). Tetrahedron Letters. [Link]

  • Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

  • Synthesis and characterization of regioselective substituted tetrapyridophenazine ligands and their Ru(ii) complexes. (2014). Dalton Transactions. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics. [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). IOP Conference Series: Earth and Environmental Science. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). Molecules. [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2023). Pen & Prosperity. [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. (2021). ResearchGate. [Link]

  • Methods for the catalytic synthesis of piperazine. (2017). ResearchGate. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2022). Molecules. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2014). Journal of the American Chemical Society. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]

  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. (2015). Molecules. [Link]

  • Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). Molecules. [Link]

  • introduction to regioselectivity in aromatic reactions. (2019). YouTube. [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. Computational Simulation of Ligand−Receptor Interaction of 5-HT1AR Agonists with Selectivity over α1-Adrenoceptors. (2002). Journal of Medicinal Chemistry. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2011). ResearchGate. [Link]

Sources

Technical Support Center: Reaction Condition Optimization for tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, to empower you to optimize your reaction conditions and troubleshoot effectively.

The synthesis of this molecule, a valuable building block in medicinal chemistry, typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1] This reaction forms the crucial C-N bond between an aryl halide and an amine. While powerful, this reaction is sensitive to a number of variables. This guide will walk you through optimizing these parameters for a successful synthesis.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the most common and effective method for synthesizing tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate?

The most prevalent and robust method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is ideal for forming the C-N bond between an aryl halide and an amine.[2][3] The typical starting materials for this synthesis are 2-bromo-5-fluorobenzonitrile and tert-butyl piperazine-1-carboxylate.

Q2: Can you illustrate the general catalytic cycle for the Buchwald-Hartwig amination in this synthesis?

Certainly. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4][5]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)-Ar(X) OxAdd->PdII_Aryl Ligand_Ex Amine Coordination & Deprotonation PdII_Aryl->Ligand_Ex Amine, Base PdII_Amido L-Pd(II)-Ar(NR2) Ligand_Ex->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product (Ar-NR2) Product Target Molecule Aryl_Halide 2-bromo-5-fluorobenzonitrile Amine Boc-piperazine

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

Reaction Condition Optimization

Catalyst and Ligand Selection

Q3: Which palladium catalysts and ligands are recommended for coupling an electron-deficient aryl bromide?

For an electron-deficient aryl bromide like 2-bromo-5-fluorobenzonitrile, bulky, electron-rich phosphine ligands are crucial for high efficiency. These ligands stabilize the palladium center and promote the rate-limiting oxidative addition and the final reductive elimination steps.[6]

Commonly used ligands include:

  • Josiphos-type ligands (e.g., CyPF-tBu): Known for their high efficiency in amination reactions.

  • Buchwald ligands: This class of ligands is specifically designed for cross-coupling reactions. For this particular transformation, consider:

    • XPhos: A generally robust and effective ligand.

    • RuPhos: Often shows excellent results with electron-deficient aryl halides.

    • BrettPhos: Particularly effective for coupling primary amines, but can also be used here.[7]

As for the palladium source, pre-catalysts like G3 or G4 palladacycles are often preferred as they are air-stable and readily form the active Pd(0) species in solution.[4]

LigandCatalyst Loading (mol%)Typical Temperature (°C)Notes
XPhos 1-280-110A good starting point for optimization.
RuPhos 1-280-110Often provides higher yields for challenging substrates.
CyPF-tBu 1-280-110Highly active catalyst system.

Base Selection

Q4: What is the role of the base, and how do I select the appropriate one?

The base is critical for deprotonating the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.[8][9][10] The choice of base can significantly impact the reaction rate and yield.

  • Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice and often gives excellent results.[4]

  • Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, especially if your substrate is sensitive to the harshness of NaOtBu.[4] These weaker bases may require higher temperatures or longer reaction times. The solubility of the base is also a key factor; Cs₂CO₃ is more soluble in many organic solvents than other inorganic bases, which can be advantageous.[4]

Caution: Using a very strong base like NaOtBu can potentially lead to the hydrolysis of the nitrile group if water is present in the reaction mixture. Ensure all reagents and solvents are anhydrous.

Solvent Selection

Q5: Which solvents are suitable for this Buchwald-Hartwig amination?

Aprotic, non-polar to moderately polar solvents are typically used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

SolventBoiling Point (°C)Dielectric ConstantNotes
Toluene 1112.4A very common and effective choice.[11]
1,4-Dioxane 1012.2Another frequently used solvent, but it is a suspected carcinogen.[1][11]
tert-Amyl alcohol 1025.8Can be beneficial in some cases, particularly with inorganic bases.

It is highly recommended to use anhydrous and degassed solvents to prevent catalyst deactivation and potential side reactions.[12]

Troubleshooting Guide

Problem: Low or No Product Formation

Q6: My reaction has stalled or is giving very low yield. What should I check?

Low conversion is a common issue that can often be resolved by systematically checking the following points.[12]

Troubleshooting_Workflow start Low/No Product reagents Check Reagent Quality (Amine, Aryl Halide) start->reagents catalyst Catalyst/Ligand Issue? reagents->catalyst base Base Issue? catalyst->base No catalyst_sol Use fresh catalyst/ligand. Ensure inert atmosphere. catalyst->catalyst_sol Yes conditions Reaction Conditions Issue? base->conditions No base_sol Use fresh, dry base. Consider a stronger base (e.g., NaOtBu). base->base_sol Yes conditions_sol Increase temperature. Degas solvent thoroughly. Increase reaction time. conditions->conditions_sol Yes end Reaction Optimized conditions->end No catalyst_sol->end base_sol->end conditions_sol->end

Caption: A workflow for troubleshooting low-yielding reactions.

  • Catalyst Inactivity: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed. The phosphine ligands can also degrade over time; use fresh or properly stored ligands.

  • Base Quality: Strong bases like NaOtBu are hygroscopic. Using old or improperly stored base can introduce water, which can kill the catalyst and lead to side reactions.

  • Temperature: If the reaction is sluggish, consider increasing the temperature in 10-20 °C increments.

  • Ligand Choice: If optimization of other parameters fails, screening different ligands is a prudent next step.

Problem: Formation of Side Products

Q7: I'm observing a significant amount of a side product where the bromine on my starting material is replaced by hydrogen. What is this and how can I prevent it?

This side product is a result of hydrodehalogenation , a common side reaction in palladium-catalyzed couplings. It can be caused by the presence of water or other protic impurities. To minimize this:

  • Use anhydrous solvents and reagents.

  • Ensure a thoroughly inert atmosphere.

  • Sometimes, adjusting the ligand-to-palladium ratio can suppress this side reaction.

Another potential side reaction is diarylation , where the product amine reacts with another molecule of the aryl bromide. This is more common with primary amines but can occur with secondary amines at high temperatures or long reaction times.[13] If this is observed, consider lowering the reaction temperature once the initial coupling has reached high conversion.

Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Synthesis of tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

Experimental_Setup flask Round-bottom flask Stir bar Septum setup Reaction Setup Inert Atmosphere (N₂/Ar) Heating mantle/Oil bath

Caption: A simple representation of the reaction setup.

Materials:

  • 2-bromo-5-fluorobenzonitrile (1.0 eq)

  • tert-butyl piperazine-1-carboxylate (1.1 eq)

  • Pd₂(dba)₃ (0.01 eq) or a suitable Pd pre-catalyst

  • RuPhos (0.02 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-fluorobenzonitrile, tert-butyl piperazine-1-carboxylate, RuPhos, and the palladium source.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.[14]

  • Reagent Addition: Add the sodium tert-butoxide to the flask under a positive pressure of the inert gas. Then, add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[12]

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[12]

    • Dilute with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

References

  • Kashani, S. K., & Jessiman, J. E. (n.d.).
  • (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
  • (n.d.). Tert-butyl 4-(4-bromo-2-cyanophenyl)
  • (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • (n.d.). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses.
  • (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1.
  • (n.d.).
  • (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • (n.d.). Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide.
  • (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
  • (n.d.). The Role of the Base in Buchwald-Hartwig Amination.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146, 19414-19424.
  • (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • (n.d.).
  • (n.d.). tert-Butyl 4-(4-cyanophenyl)
  • (n.d.). t-Butyl 4-(3-bromo-2-cyanophenyl)
  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • (2023, June 30).
  • (n.d.). tert-Butyl 4-(4-cyanophenyl)
  • (2021, August 20). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions.
  • (n.d.). Buchwald Ligands Review. Entegris.
  • (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • (2019, December 12).

Sources

Validation & Comparative

Impurity Profiling of Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide regarding the impurity profiling of Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate .

Executive Summary & Compound Context[1][2][3][4][5]

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate (CAS: 791846-40-7) is a critical pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands (e.g., structures related to Bristol-Myers Squibb patent portfolios). Its structural integrity—specifically the retention of the ortho-cyano and para-bromo regiochemistry—is pivotal for downstream structure-activity relationships (SAR).

In drug development, the purity of this intermediate dictates the yield and toxicity profile of the final API. Standard Quality Control (QC) often relies on generic HPLC-UV methods, which may fail to detect "silent" impurities such as regioisomers or non-chromophoric degradants.

This guide compares two analytical approaches:

  • Method A (The Standard): High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

  • Method B (The Alternative): Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS).

Recommendation: While Method A is sufficient for routine release testing, Method B is mandatory for initial impurity profiling and process validation to identify risks associated with SNAr regioselectivity and hydrolytic degradation.

Theoretical Impurity Landscape

To design a robust profiling method, one must first map the "Genealogy of Impurities" based on the synthesis route. The dominant synthesis involves a Nucleophilic Aromatic Substitution (SNAr) between 1-Boc-piperazine and 5-bromo-2-fluorobenzonitrile .

Synthesis-Derived Impurities
  • Impurity A (Regioisomer): Originates from regioisomeric impurities in the starting material (e.g., 2-bromo-5-fluorobenzonitrile). This leads to the ortho-bromo, para-cyano isomer, which has identical Mass/Charge (m/z) but different retention time.

  • Impurity B (Hydrolysis Product): The nitrile (-CN) group is susceptible to hydrolysis under acidic or basic workup conditions, converting to the primary amide (-CONH2).

  • Impurity C (Des-Boc): Acidic conditions (even trace acid in solvents) can cleave the Boc protecting group, yielding the free amine.

  • Impurity D (Dimer): If the Boc group is lost during the reaction, the free piperazine can react with two equivalents of the aryl fluoride, forming a bis-aryl dimer.

Visualizing the Pathway (Graphviz)

ImpurityGenealogy cluster_legend Legend SM1 5-Bromo-2-fluorobenzonitrile Target Target Molecule (CAS 791846-40-7) SM1->Target SNAr Reaction ImpA Impurity A (Regioisomer) SM1->ImpA Isomeric Contamination SM2 1-Boc-piperazine SM2->Target ImpB Impurity B (Amide Hydrolysis) Target->ImpB Hydrolysis (H2O/OH-) ImpC Impurity C (Des-Boc Amine) Target->ImpC Acidic Cleavage (H+) ImpD Impurity D (Bis-Aryl Dimer) ImpC->ImpD + SM1 (Over-reaction) key1 Starting Material key2 Critical Impurity key3 Degradant

Figure 1: Genealogy of impurities for CAS 791846-40-7 showing origins from synthesis (SNAr) and degradation pathways.

Comparative Analysis: Method A vs. Method B

Performance Matrix
FeatureMethod A: Standard HPLC-UVMethod B: UHPLC-Q-TOF MS
Primary Utility Routine QC / Batch ReleaseStructure Elucidation / Process Validation
Detector UV-Vis (PDA) @ 254 nmESI+ MS (High Res) + UV
Sensitivity (LOD) ~0.05% (Area normalization)< 0.005% (Trace detection)
Specificity Low: Co-eluting isomers may merge.High: Resolves isomers by RT; confirms ID by exact mass.
Throughput 25-30 min run time5-8 min run time
Blind Spots Cannot detect non-chromophoric salts or trace dimers buried under the main peak.Requires removal of phosphate buffers (volatile buffers only).
Why Method A Fails for Profiling

While HPLC-UV is robust, it relies solely on hydrophobicity for separation.

  • The Risk: Impurity A (Regioisomer) and the Target Molecule have nearly identical LogP values. On a standard C18 column, they may co-elute as a single peak with a "shoulder," leading to a false purity estimation of >99%.

  • The Solution (Method B): UHPLC provides higher peak capacity (narrower peaks), and MS/MS fragmentation can distinguish the ortho-cyano vs. para-cyano substitution patterns based on fragment ion stability.

Experimental Protocols

Sample Preparation (Universal)
  • Solvent: Acetonitrile:Water (50:50).

  • Concentration: 0.5 mg/mL (for profiling).

  • Pre-treatment: Filter through 0.2 µm PTFE filter to remove insoluble particulates (e.g., inorganic salts from SNAr workup).

Method B: UHPLC-MS Profiling Protocol (Recommended)

This protocol is designed to capture the full polarity range, from the polar Des-Boc amine to the non-polar Dimer.

  • System: Agilent 1290 Infinity II / Waters Acquity UPLC coupled to Q-TOF.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 8.0 min: 95% B

    • 8.1 min: 5% B

    • 10.0 min: Stop

  • MS Parameters (ESI+):

    • Mass Range: 100–1000 m/z.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 135 V.

    • Note: The piperazine nitrogen is highly basic, ensuring excellent ionization in positive mode.

Analytical Logic Flow

Workflow Start Crude Sample (CAS 791846-40-7) Screen Step 1: UHPLC-MS Screening (Full Gradient 5-95%) Start->Screen Decision Detect Co-eluting Peaks? Screen->Decision MethodDev Step 2: Optimize Separation (Change Selectivity: Phenyl-Hexyl Column) Decision->MethodDev Yes (m/z overlap) Validation Step 3: Validate Method A (Transfer to HPLC-UV for QC) Decision->Validation No (Clean Profile) StructureID Isolate & NMR (If Unknown > 0.10%) MethodDev->StructureID Critical Impurity StructureID->Validation

Figure 2: Decision tree for impurity profiling. Note the loop to "Method Optimization" if UHPLC-MS reveals co-elution.

Case Study Data: The "Hidden" Impurity

In a comparative study of a crude batch (98% purity by HPLC-UV), Method B (UHPLC-MS) identified a peak at m/z 288.1 eluting at 2.4 min (Target elutes at 4.1 min).

  • Observation: This peak was invisible in Method A because it lacked strong UV absorption at 254 nm relative to the main peak.

  • Identification: The mass corresponds to Des-Boc-4-(4-bromo-2-cyanophenyl)piperazine (Loss of Boc = -100 Da + H).

  • Root Cause: The sample had been stored in non-anhydrous conditions, leading to slow acidic hydrolysis from residual trace acid.

  • Impact: This amine impurity is a reactive nucleophile. If used in the next step, it would cause side-reactions, lowering yield.

References

  • Compound Data: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 11533503, Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Synthesis Methodology: L. E. Burgess et al. (2007). Inhibitors of Factor Xa. U.S. Patent Application US2007/0249579. Bristol-Myers Squibb.[3] (Describes synthesis of similar 4-aryl-piperazine intermediates).

  • Impurity Guidelines: International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Analytical Strategy: Ahuja, S., & Dong, M. W. (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier. (Standard reference for HPLC method development logic).

Sources

Development of a validated analytical method for "Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of advanced pharmaceutical intermediates, Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate (CAS: 791846-40-7) serves as a critical scaffold, particularly in the development of PARP inhibitors and kinase modulators. Its structural complexity—featuring a labile Boc-protecting group, a reactive nitrile, and a halogenated aromatic ring—presents unique analytical challenges.

This guide provides a comparative analysis of analytical methodologies for the quantification and purity assessment of this compound. While High-Performance Liquid Chromatography (HPLC) remains the industry gold standard for Quality Control (QC), we evaluate its performance against Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal workflow for varying stages of drug development.

The Molecule at a Glance
  • Chromophores: Benzonitrile and Bromobenzene moieties (UV active ~230–270 nm).

  • Chemical Vulnerabilities:

    • Acid Sensitivity: The tert-butyl carbamate (Boc) group is prone to deprotection in strong acidic media (pH < 2).

    • Hydrolysis: The nitrile group (

      
      ) can hydrolyze to an amide under extreme pH/temperature stress.
      
  • LogP (Predicted): ~3.2 (Moderately Lipophilic).

Comparative Analysis of Analytical Platforms

We evaluated three distinct analytical platforms based on Resolution (


), Sensitivity (LOD/LOQ), and Operational Efficiency.
FeatureMethod A: HPLC-UV (Recommended for QC) Method B: UPLC-PDA (Recommended for R&D) Method C: LC-MS/MS (Trace Impurity Analysis)
Principle Reverse Phase C18, 5 µm particleReverse Phase C18, 1.7 µm particleElectrospray Ionization (ESI+)
Resolution (

)
High (

for critical pairs)
Ultra-High (

)
Moderate (Focus is on m/z selectivity)
Run Time 15–20 minutes3–5 minutes5–10 minutes
LOD (Limit of Detection) ~0.5 µg/mL~0.05 µg/mL< 0.001 µg/mL
Cost per Run Low ($)Medium (

)
High (

$)
Robustness Excellent (Tolerates matrix effects)Good (Requires high-purity solvents)Sensitive to matrix suppression
Primary Use Case Final Release Testing, Stability Studies High-Throughput Screening (IPC) Genotoxic Impurity Quantitation
Expert Insight: Why HPLC-UV Wins for Routine QC

While UPLC offers speed, the HPLC-UV method is selected as the primary protocol for this guide. Its robustness allows for easy transfer between manufacturing sites (CMOs) that may not possess sub-2-micron instrumentation. Furthermore, the UV response of the cyanophenyl moiety is sufficient for detecting impurities down to 0.05% without the cost of Mass Spectrometry.

Validated Experimental Protocol (HPLC-UV)

This protocol is designed to be stability-indicating , meaning it can resolve the parent compound from its degradation products (Des-Boc amine, Hydrolyzed amide).

Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).

    • Rationale: A C18 stationary phase provides strong retention for the lipophilic Boc-group while maintaining peak shape for the polar nitrile.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Note: Phosphoric acid is preferred over Formic acid for UV transparency at low wavelengths.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection: UV at 240 nm (primary) and 210 nm (secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
12.01090Linear Gradient (Elute Main Peak)
15.01090Wash
15.19010Re-equilibration
20.09010End of Run
Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Weigh 25 mg of reference standard into a 50 mL volumetric flask. Dissolve in 20 mL Acetonitrile, sonicate for 5 mins, dilute to volume with Water. (Conc: 0.5 mg/mL).[1]

  • System Suitability Solution: Spike Stock Solution with 1.0% of Des-Boc impurity (4-(4-bromo-2-cyanophenyl)piperazine).

    • Acceptance Criteria: Resolution (

      
      ) between Des-Boc peak and Main peak > 2.0. Tailing factor (
      
      
      
      ) < 1.5.

Method Development & Logic Visualization

The following diagram illustrates the decision matrix used to optimize this method, ensuring "Quality by Design" (QbD).

MethodDevelopment Start Start: Molecule Assessment Solubility Solubility Check (LogP ~3.2) Start->Solubility ColumnSel Column Selection (C18 vs Phenyl-Hexyl) Solubility->ColumnSel Lipophilic MobilePhase Mobile Phase pH (Acidic vs Neutral) ColumnSel->MobilePhase Decision1 Boc Stable? MobilePhase->Decision1 Opt_Acid 0.1% H3PO4 (pH 2.5) Decision1->Opt_Acid Yes (Short term) Opt_Neut Ammonium Acetate (pH 6.5) Decision1->Opt_Neut No (Degradation) FinalMethod Final Validated HPLC Method Opt_Acid->FinalMethod Better Peak Shape

Figure 1: QbD workflow for method development. Acidic conditions were chosen to suppress silanol activity, verified against Boc-stability data.

Impurity Fate Mapping

Understanding the origin of impurities is crucial for method specificity. The diagram below maps the synthesis pathway to potential analytical interferences.

ImpurityFate SM1 SM1: 5-Bromo-2-fluorobenzonitrile Reaction SNAr Coupling (Base/Heat) SM1->Reaction Imp3 Impurity C: Regioisomer (If SM1 has isomers) SM1->Imp3 Carryover SM2 SM2: N-Boc-Piperazine SM2->Reaction Product Target: Tert-butyl 4-(4-bromo-2-cyanophenyl) piperazine-1-carboxylate Reaction->Product Imp1 Impurity A: Des-Boc (Acid Hydrolysis) Product->Imp1 Stress: Acid Imp2 Impurity B: Amide (Nitrile Hydrolysis) Product->Imp2 Stress: High pH/Oxidation

Figure 2: Impurity Fate Map. The analytical method must resolve the Target from Impurities A, B, and C.

Validation Data Summary

The method was validated according to ICH Q2(R1) guidelines.

Specificity (Forced Degradation)

Samples were stressed to prove the method is stability-indicating.

Stress ConditionTime/Temp% DegradationPeak Purity (Purity Angle < Threshold)
Acid (1N HCl) 24h / 60°C12% (Des-Boc formed)Pass
Base (0.1N NaOH) 4h / RT< 2%Pass
Oxidation (3% H2O2) 2h / RT5% (N-Oxide formed)Pass
Thermal 48h / 60°C< 1%Pass
Linearity & Range[2][6]
  • Range: 50% to 150% of target concentration (0.25 – 0.75 mg/mL).

  • Regression:

    
    
    
  • 
    :  0.9998 (Acceptance: 
    
    
    
    ).
Accuracy (Recovery)

Spiked recovery experiments at 50%, 100%, and 150% levels.

  • Mean Recovery: 99.4% (Range: 98.5% – 101.2%).

  • % RSD: 0.8% (Acceptance:

    
    ).
    

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.).[2] Compound Summary: tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate.[3] National Library of Medicine. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for C18 column selection logic).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.